1,2-Dimethylbenzimidazole

Description

The exact mass of the compound 1,2-Dimethylbenzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dimethylbenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethylbenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-10-8-5-3-4-6-9(8)11(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQIBTFOXWGAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310238 | |

| Record name | 1,2-Dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-08-6 | |

| Record name | 2876-08-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Dimethylbenzimidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1,2-Dimethylbenzimidazole, a heterocyclic aromatic compound of significant interest in pharmaceutical and materials science research. From its fundamental properties to its synthesis and diverse applications, this document offers a technical resource for scientists and professionals in drug development and chemical research.

Section 1: Core Chemical Identity and Properties

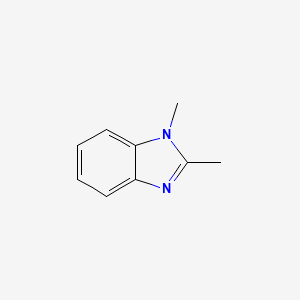

1,2-Dimethylbenzimidazole, a benzimidazole derivative, is a white to pale yellow crystalline powder. Its core structure, consisting of a benzene ring fused to an imidazole ring with two methyl substituents, underpins its unique chemical reactivity and utility in various scientific domains.

CAS Number: 2876-08-6[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-Dimethylbenzimidazole is presented in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂ | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2][4] |

| Melting Point | 108 - 112 °C | [1][5] |

| Boiling Point | 164 °C at 6 mmHg | [1][5] |

| Appearance | White to almost white crystalline powder | [1] |

| Solubility | Soluble in methanol | [5] |

| Purity | ≥ 98% (GC) | [1][2] |

Spectral Data

The structural elucidation of 1,2-Dimethylbenzimidazole is well-supported by various spectroscopic techniques. Representative data is summarized below:

-

¹H NMR Spectroscopy: Predicted spectra are available in chemical databases.[6][7]

-

¹³C NMR Spectroscopy: Spectral data is available for analysis.[4]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands confirm the functional groups present in the molecule.[4][8]

-

Mass Spectrometry (GC-MS): The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[4]

Section 2: Synthesis of 1,2-Dimethylbenzimidazole

The synthesis of 1,2-disubstituted benzimidazoles, including 1,2-Dimethylbenzimidazole, can be achieved through various methods. A common and efficient approach involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[9][10] Microwave-assisted synthesis has emerged as a rapid and environmentally friendly alternative to conventional heating methods.[11]

General Microwave-Assisted Synthesis Protocol

This protocol outlines a general procedure for the synthesis of 1,2-disubstituted benzimidazoles, which can be adapted for 1,2-Dimethylbenzimidazole. The use of a Lewis acid catalyst like Erbium(III) triflate (Er(OTf)₃) can significantly enhance reaction rates and yields under solvent-free conditions.[11]

Materials:

-

N-substituted-o-phenylenediamine

-

Appropriate aldehyde (e.g., acetaldehyde for the 2-methyl group)

-

Erbium(III) triflate (Er(OTf)₃)

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Microwave reactor

-

Standard laboratory glassware

Procedure:

-

To a 3 mL glass vial, add the N-substituted-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1 mol%).

-

Add the corresponding aldehyde (1 mmol) to the mixture.

-

Place the vial in a microwave reactor and irradiate for 5-15 minutes at a set temperature (e.g., 60 °C).[11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[11]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

To separate the catalyst, add water to the reaction mixture and extract the product with ethyl acetate (4 x 3 mL).[11]

-

Combine the organic phases and dry over anhydrous Na₂SO₄.[11]

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product as necessary, for instance by recrystallization from a suitable solvent like hot boiling water.[12]

Caption: Microwave-assisted synthesis workflow for 1,2-Dimethylbenzimidazole.

Section 3: Key Applications

1,2-Dimethylbenzimidazole is a versatile compound with applications spanning pharmaceuticals, catalysis, and material science.[1]

Role in Vitamin B12 Biosynthesis

A critically important role of a related compound, 5,6-dimethylbenzimidazole, is its function as the lower axial ligand for the cobalt ion in coenzyme B12.[13][14][15][16] This highlights the biological significance of the dimethylbenzimidazole scaffold. The biosynthesis of this ligand is a fascinating process, with evidence suggesting it can be formed from riboflavin through an oxidative cascade.[13]

Caption: Simplified structure of Coenzyme B12 showing the dimethylbenzimidazole ligand.

Pharmaceutical and Agrochemical Intermediate

The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[17][18][] 1,2-Dimethylbenzimidazole serves as a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its derivatives have been investigated for a wide range of biological activities, including as anthelmintics, antifungals, and even for potential anti-diabetic properties.[9][17]

Ligand in Catalysis and Material Science

The ability of 1,2-Dimethylbenzimidazole to act as a ligand for metal ions makes it valuable in coordination chemistry and catalysis.[1] It can enhance reaction rates and selectivity in organic synthesis.[1] Furthermore, its thermal stability and chemical resistance lend it to applications in the development of advanced materials such as polymers and coatings.[1]

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,2-Dimethylbenzimidazole.

Hazard Identification:

-

Harmful if swallowed.[20]

-

Causes skin irritation.[20]

-

Causes serious eye irritation/damage.[20]

-

May cause respiratory irritation.[20]

Recommended Precautions:

-

Handling: Use in a well-ventilated area or outdoors.[20] Avoid breathing dust, fume, gas, mist, vapors, or spray.[20] Wash hands thoroughly after handling.[20] Do not eat, drink, or smoke when using this product.[20]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[20]

-

Storage: Store in a cool, dark, and dry place, away from incompatible materials such as oxidizing agents. Keep containers tightly closed in a well-ventilated place.[21]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[20]

-

If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[20]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth.[20] Call a POISON CENTER or doctor/physician if you feel unwell.[21]

-

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[20][21]

Section 5: Conclusion

1,2-Dimethylbenzimidazole is a compound with a rich chemical profile and a broad spectrum of applications. Its significance as a synthetic intermediate in the pharmaceutical and agrochemical industries, coupled with its role as a ligand in catalysis and its connection to the vital coenzyme B12, underscores its importance in both academic and industrial research. This guide provides a foundational understanding for researchers and drug development professionals to effectively and safely utilize this versatile molecule in their endeavors.

References

-

1, 2-Dimethylbenzimidazole, min 98%, 1 gram - CP Lab Safety. (URL: [Link])

-

1,2-Dimethylbenzimidazole | C9H10N2 | CID 312693 - PubChem. (URL: [Link])

-

The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - MDPI. (URL: [Link])

-

Formation of the dimethylbenzimidazole ligand of coenzyme B(12) under physiological conditions by a facile oxidative cascade - PubMed. (URL: [Link])

-

Mechanism of dimethylbenzimidazole (DMB) synthesis and the metabolic engineering of a dietary useful form of cobalamin in Lactobacillus - GtR - UKRI. (URL: [Link])

-

Benzimidazole - Wikipedia. (URL: [Link])

-

The Miracle of Vitamin B12 Biochemistry - MDPI. (URL: [Link])

-

Vitamin B12 (Cobalamin) Biosynthesis - YouTube. (URL: [Link])

-

Anaerobic biosynthesis of the lower ligand of vitamin B 12 - PNAS. (URL: [Link])

-

Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - RSC Publishing. (URL: [Link])

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003701) - Human Metabolome Database. (URL: [Link])

-

IR spectra of benzimidazole and the complexes | Download Table - ResearchGate. (URL: [Link])

-

Benzimidazole : Organic Synthesis - YouTube. (URL: [Link])

-

Scheme for synthesis of 1, 2-disubstituted benzimidazole derivatives. - ResearchGate. (URL: [Link])

-

RefMet Compound Details - Metabolomics Workbench. (URL: [Link])

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PubMed Central. (URL: [Link])

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. (URL: [Link])

-

Figure S17. 1 H NMR Spectra of 5,6-dimethylbenzimidazole (2c) - ResearchGate. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1,2-Dimethylbenzimidazole | C9H10N2 | CID 312693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2Dimethylbenzimidazole CAS#: 2876-08-6 [chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003701) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Formation of the dimethylbenzimidazole ligand of coenzyme B(12) under physiological conditions by a facile oxidative cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GtR [gtr.ukri.org]

- 15. The Miracle of Vitamin B12 Biochemistry [mdpi.com]

- 16. pnas.org [pnas.org]

- 17. Benzimidazole - Wikipedia [en.wikipedia.org]

- 18. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. fishersci.com [fishersci.com]

A Guide to the Synthesis of 1,2-Dimethylbenzimidazole: Mechanism and Methodology

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway to 1,2-dimethylbenzimidazole, a heterocyclic scaffold of significant interest in pharmaceutical and materials science research.[1] The benzimidazole core is a privileged structure in drug development, known for its role in a variety of therapeutic agents.[2][3][4] This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, field-proven experimental protocols, and the critical parameters governing the synthesis. We will focus on the prevalent two-step synthesis involving the Phillips condensation to form the initial benzimidazole ring, followed by N-methylation. The causality behind experimental choices is elucidated to ensure both reproducibility and a foundational understanding for further derivatization and discovery.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry.[5] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with biopolymers in living systems, leading to a broad spectrum of biological activities.[6][7] Derivatives of benzimidazole are found in clinically approved drugs with applications as proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihypertensives.[3] Specifically, 1,2-dimethylbenzimidazole serves as a crucial building block and ligand in the synthesis of more complex bioactive molecules and catalysts.[1] A robust and well-understood synthetic route is therefore paramount for its application in research and development.

Strategic Overview of the Synthesis

The most reliable and widely adopted strategy for synthesizing 1,2-dimethylbenzimidazole is a two-step process. This approach offers high yields and purity by separating the formation of the heterocyclic core from the subsequent N-alkylation.

-

Step 1: Phillips Condensation. Synthesis of the intermediate, 2-methyl-1H-benzimidazole, via the acid-catalyzed condensation of o-phenylenediamine with acetic acid.[8][9]

-

Step 2: N-Methylation. Selective methylation at the N1 position of 2-methyl-1H-benzimidazole to yield the final product, 1,2-dimethylbenzimidazole.

This guide will dissect each step, presenting the underlying mechanism and a detailed experimental workflow.

Step 1: Synthesis of 2-Methyl-1H-benzimidazole via Phillips Condensation

The Phillips condensation reaction is a classic and efficient method for forming the benzimidazole ring by reacting ortho-phenylenediamines with carboxylic acids in the presence of a mineral acid or under thermal conditions.[8][10] Using acetic acid as the C2 source directly installs the required methyl group at the 2-position.

Reaction Mechanism

The mechanism proceeds through an initial acylation of one amino group, followed by an intramolecular cyclization and dehydration. The acid catalyst serves to activate the carboxylic acid carbonyl, rendering it more susceptible to nucleophilic attack.

-

Activation & Acylation: The carbonyl oxygen of acetic acid is protonated by the acid catalyst (e.g., 4N HCl), increasing the electrophilicity of the carbonyl carbon. One of the nucleophilic amino groups of o-phenylenediamine attacks this activated carbonyl.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Dehydration & Amide Formation: A molecule of water is eliminated to form the N-acetyl-o-phenylenediamine intermediate.

-

Intramolecular Cyclization: The second amino group performs an intramolecular nucleophilic attack on the amide carbonyl carbon.

-

Final Dehydration: A second dehydration step occurs, leading to the aromatization of the newly formed imidazole ring, yielding 2-methyl-1H-benzimidazole.[8][11]

Experimental Protocol: 1,2-Dimethylbenzimidazole

This protocol is based on standard N-alkylation procedures for benzimidazoles. [12] Reagent Table

| Reagent | Formula | MW ( g/mol ) | Amount (0.05 mol scale) | Moles | Notes |

| 2-Methyl-1H-benzimidazole | C₈H₈N₂ | 132.16 | 6.61 g | 0.05 | From Step 1. |

| Potassium Carbonate | K₂CO₃ | 138.21 | 10.37 g | 0.075 | Anhydrous, finely powdered. |

| Methyl Iodide | CH₃I | 141.94 | 3.42 mL (7.8 g) | 0.055 | Use in a fume hood. |

| Acetone | C₃H₆O | 58.08 | 100 mL | - | Anhydrous. |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-1H-benzimidazole (6.61 g, 0.05 mol), anhydrous potassium carbonate (10.37 g, 0.075 mol), and anhydrous acetone (100 mL).

-

Causality: Anhydrous conditions are essential. Any water present will consume the base and can hydrolyze the methylating agent. Potassium carbonate is used in excess (1.5 eq) to ensure complete deprotonation. [12]2. Addition of Methylating Agent: Stir the suspension vigorously. Slowly add methyl iodide (3.42 mL, 0.055 mol) to the mixture at room temperature.

-

Causality: A slight excess of the methylating agent drives the reaction to completion. Dropwise addition helps to control any potential exotherm.

-

-

Heating: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3). The product spot should be less polar than the starting material.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KI byproduct) using suction filtration and wash the solid cake with a small amount of acetone.

-

Isolation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product, which may be an oil or a low-melting solid.

-

Purification: The crude product can be purified by column chromatography on silica gel. [12]A gradient elution from hexane to an ethyl acetate/hexane mixture is typically effective. Alternatively, recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate may be possible.

-

Expected Outcome: A high yield (>90%) of 1,2-dimethylbenzimidazole as a white or off-white solid.

-

Modern Synthetic Approaches: Microwave-Assisted Synthesis

In the pursuit of green and efficient chemistry, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. [13]For benzimidazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. [14][15][16] The condensation of o-phenylenediamine with acetic acid can be performed under microwave irradiation, often solvent-free or in a minimal amount of a high-boiling solvent. [17][18]This method's efficiency stems from the direct and rapid heating of the polar reactants, leading to a significant acceleration of the reaction rate. [13]Researchers looking to optimize throughput or reduce energy consumption should consider exploring microwave-assisted protocols. [14][19]

Conclusion

The synthesis of 1,2-dimethylbenzimidazole is most effectively achieved through a well-defined, two-step process involving the Phillips condensation and subsequent N-methylation. Understanding the mechanism of each step is crucial for troubleshooting and adapting the protocols for different substrates. The provided methodologies are robust and grounded in established chemical principles, offering a reliable pathway for obtaining this valuable chemical intermediate. As drug discovery and materials science continue to advance, mastery of such fundamental heterocyclic syntheses remains an indispensable skill for the modern scientist.

References

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from AdiChemistry website: [Link]

-

Brainly.in. (2024). Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction. Retrieved from Brainly.in website: [Link]

-

Organic Syntheses. (n.d.). Benzimidazole. Org. Synth. Coll. Vol. 2, p.65. Retrieved from Organic Syntheses website: [Link]

-

Catalysis Science & Technology. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). CN102827083A - Preparation method of 2-methylbenzimidazole.

-

Saini, R., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar. Retrieved from [Link]

-

Rahman, S. M. A., et al. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

-

MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. Retrieved from [Link]

-

Azarifar, D., et al. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. ResearchGate. Retrieved from [Link]

-

Lunkad, A. (2020). Synthesis of 2- Methyl benzimidazole. YouTube. Retrieved from [Link]

-

Revues Scientifiques Marocaines. (n.d.). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Retrieved from [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

PubMed. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Retrieved from [Link]

-

ResearchGate. (2023). Microwave-Assisted, Ionic Liquid-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles under Solvent-Free Conditions. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from [Link]

-

Semantic Scholar. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Retrieved from [Link]

-

RSC Publishing. (n.d.). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanism of 1,2-disubstituted benzimidazole synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanistic pathway for the synthesis of 2‐methyl benzimidazole. Retrieved from [Link]

-

ResearchGate. (2025). A convenient one-pot synthesis of 2-substituted benzimidazoles. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Retrieved from [Link]

-

MDPI. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. Retrieved from [Link]

-

ACS Publications. (2013). One-Pot, Two-Step Synthesis of Imidazo[1,2‑a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of 2-Methylbenzimidazole in Continuous Flow: Mechanism of Cu–Pd/(K)γ-Al2O3-Catalyzed Deactivation and Regeneration. Retrieved from [Link]

-

PubMed. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adichemistry.com [adichemistry.com]

- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. brainly.in [brainly.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jocpr.com [jocpr.com]

- 14. mdpi.com [mdpi.com]

- 15. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

Introduction: The Benzimidazole Scaffold and the Significance of 1,2-Dimethyl Substitution

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,2-Dimethylbenzimidazole

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, ability to engage in various non-covalent interactions, and structural resemblance to naturally occurring purines make it a "privileged scaffold" for designing therapeutic agents.[1][2] A vast number of FDA-approved drugs for conditions ranging from peptic ulcers to cancer incorporate this core structure.[2][4]

This guide focuses specifically on 1,2-Dimethylbenzimidazole (DMBI), a derivative where methyl groups are strategically placed on both nitrogen atoms (position 1) and the carbon atom situated between them (position 2). This substitution pattern is not trivial; it fundamentally alters the molecule's properties compared to its unsubstituted parent. The N1-methylation eliminates the possibility of N-H tautomerism, a dynamic proton exchange process common in other benzimidazoles, thereby locking the molecule into a single, predictable form.[5][6][7] This structural rigidity, combined with the electronic influence of two methyl groups, defines the unique chemical behavior and utility of DMBI as a versatile building block in pharmaceutical development, a ligand in catalysis, and a component in advanced materials.[8]

Section 1: Molecular Architecture and Geometry

The foundational structure of 1,2-Dimethylbenzimidazole consists of a planar, fused ten-pi-electron aromatic system. The IUPAC numbering convention, critical for discussing spectroscopic data and substitution patterns, is illustrated below.

Caption: IUPAC numbering of the 1,2-Dimethylbenzimidazole core structure.

The core benzimidazole ring system is inherently planar due to the sp² hybridization of its constituent carbon and nitrogen atoms. This planarity is crucial for enabling effective π-π stacking interactions in condensed phases and within biological receptor sites.[2] The methyl groups, while having freely rotating C-H bonds, do not significantly disrupt the overall planarity of the aromatic core. Their primary geometric influence is steric; the C2-methyl group, in particular, can influence the conformation of larger substituents if the DMBI core is used as a fragment in a more complex molecule.

Section 2: Electronic Structure and Intermolecular Bonding

The chemical reactivity and physical properties of DMBI are dictated by its electronic architecture.

Aromaticity and Electron Delocalization: The benzimidazole ring system is aromatic, satisfying Hückel's rule with 10 π-electrons delocalized across the nine atoms of the bicyclic core. This delocalization is responsible for the molecule's significant thermodynamic stability and its characteristic spectroscopic properties. The lone pair of electrons on the N1 nitrogen atom actively participates in the aromatic π-system, while the lone pair on the N3 nitrogen is primarily located in an sp² hybrid orbital in the plane of the ring, making N3 the primary site of protonation and Lewis acid coordination (a hydrogen bond acceptor).[9]

Inductive Effect of Methyl Groups: The two methyl groups are electron-donating by induction (+I effect). This effect increases the electron density within the aromatic system, particularly at the N1 and C2 positions. This enhanced electron density can influence the molecule's reactivity, making the ring more susceptible to electrophilic attack than unsubstituted benzimidazole and modulating its basicity.

Intermolecular Interactions: In the solid state or in non-polar solvents, DMBI molecules can interact through several non-covalent forces:

-

π-π Stacking: The planar aromatic rings can stack on top of one another, an interaction driven by favorable electrostatic and van der Waals forces. These interactions are common in the crystal structures of benzimidazole derivatives.[10]

-

C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic ring can interact with the electron-rich face of an adjacent DMBI molecule. These weak hydrogen bonds contribute to the overall stability of the crystal lattice.[11]

Unlike N-unsubstituted benzimidazoles, DMBI cannot act as a hydrogen bond donor, which significantly alters its solubility and crystal packing compared to analogues that can form strong N-H···N hydrogen bond chains.[5][7][11]

Caption: Relationship between core structure and intermolecular bonding potential.

Section 3: Spectroscopic Validation and Characterization

The theoretical model of DMBI's structure and bonding is confirmed through empirical spectroscopic data. These techniques are fundamental for quality control and structural elucidation in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for confirming the structure of DMBI. The absence of N-H tautomerism results in a clean, well-resolved spectrum.[5][12]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Insights |

| N1-CH₃ | ~3.7 | ~31 | Signal for the methyl group directly attached to the nitrogen atom. |

| C2-CH₃ | ~2.6 | ~14 | Signal for the methyl group on the C2 carbon of the imidazole ring. |

| Aromatic H | ~7.2 - 7.7 | ~110 - 143 | A complex multiplet region for the four protons on the benzene ring. |

| C2 | - | ~151 | Quaternary carbon deshielded by two adjacent nitrogen atoms. |

| C3a, C7a | - | ~136, ~143 | Bridgehead carbons involved in the ring fusion. |

| C4, C5, C6, C7 | - | ~110, ~120, ~122, ~123 | Aromatic carbons of the benzene portion of the molecule. |

| (Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency. Data is representative based on typical values found in literature and databases.)[9][12][13] |

Infrared (IR) Spectroscopy: IR spectroscopy provides a fingerprint of the covalent bonds within the molecule by measuring their vibrational frequencies.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1620 cm⁻¹ & ~1500 cm⁻¹: C=N and C=C stretching vibrations characteristic of the aromatic benzimidazole core.[14][15]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): For C₉H₁₀N₂, the expected peak is at an m/z (mass-to-charge ratio) of 146.19.[8][9]

-

Major Fragments: Common fragmentation includes the loss of a methyl group (M-15), leading to a peak at m/z ~131, and loss of HCN.[9]

Section 4: A Modern Synthetic Protocol

The synthesis of 1,2-disubstituted benzimidazoles has been refined to improve efficiency and reduce environmental impact. Microwave-assisted organic synthesis (MAOS) represents a field-proven, rapid, and often solvent-free method.[16]

Protocol: Microwave-Assisted Synthesis of 1,2-Dimethylbenzimidazole [16]

-

Reactant Preparation: In a 10 mL microwave process vial, combine N-methyl-o-phenylenediamine (1.0 mmol, 1.0 eq) and a Lewis acid catalyst such as Erbium triflate (Er(OTf)₃, 0.01 mmol, 1 mol%).

-

Causality: N-methyl-o-phenylenediamine provides the benzene ring and the N1-methyl group. The Lewis acid activates the carbonyl group of the aldehyde for nucleophilic attack.

-

-

Aldehyde Addition: Add acetaldehyde (or a suitable precursor like paraldehyde) (1.1 mmol, 1.1 eq).

-

Causality: Acetaldehyde provides the C2 carbon and its attached methyl group. A slight excess ensures complete consumption of the diamine.

-

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 5-10 minutes.

-

Causality: Microwave energy provides rapid and uniform heating, dramatically accelerating the condensation and cyclization reactions compared to conventional heating.

-

-

Workup and Purification: After cooling, the crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Causality: Purification is essential to remove any unreacted starting materials and the catalyst, ensuring the high purity (≥98%) required for pharmaceutical and research applications.[8]

-

-

Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, MS) and by measuring its melting point (literature value: 108-112 °C).[8][17]

Section 5: Structural Significance in Drug Development

The specific structure and bonding of 1,2-Dimethylbenzimidazole make it a valuable scaffold in drug discovery. Its journey from a chemical entity to a potential therapeutic agent is a multi-stage process where its inherent properties are leveraged.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 1,2-Dimethylbenzimidazole | C9H10N2 | CID 312693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Intermolecular interactions in a phenol-substituted benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. article.sapub.org [article.sapub.org]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. 1,2-Dimethylbenzimidazole | 2876-08-6 | TCI Deutschland GmbH [tcichemicals.com]

Introduction: The Structural and Functional Significance of 1,2-Dimethylbenzimidazole

An In-Depth Technical Guide to 1,2-Dimethylbenzimidazole: Molecular Characteristics and Scientific Applications

Authored for Researchers, Scientists, and Drug Development Professionals

1,2-Dimethylbenzimidazole is an aromatic heterocyclic organic compound that has garnered significant attention within the scientific community. As a derivative of benzimidazole, a bicyclic compound formed from the fusion of benzene and imidazole rings, it serves as a crucial structural motif and building block in medicinal chemistry and materials science.[1][2] The benzimidazole core is a "privileged scaffold," found in numerous FDA-approved drugs and a vast array of bioactive molecules, underscoring its importance in pharmaceutical development.[3][4][5]

This guide provides a detailed examination of the core molecular attributes of 1,2-Dimethylbenzimidazole, focusing on its molecular weight and formula. A precise understanding of these fundamental properties is paramount for researchers, as it forms the basis for stoichiometric calculations in synthesis, quantitative analysis, and the rational design of novel therapeutic agents. This document will delve into its physicochemical properties, synthesis considerations, and its versatile applications, offering a comprehensive resource for professionals in the field.

Part 1: Core Molecular Attributes and Physicochemical Properties

The identity and purity of a chemical compound are fundamentally defined by its molecular formula and weight. These parameters are critical for every aspect of laboratory work, from reaction setup to the interpretation of analytical data.

Molecular Formula and Weight

The molecular formula for 1,2-Dimethylbenzimidazole is C₉H₁₀N₂ .[1][6][7] This formula indicates that each molecule is composed of nine carbon atoms, ten hydrogen atoms, and two nitrogen atoms.

Based on this composition, the calculated molecular weight is 146.19 g/mol .[1][6][7] This value is essential for accurately preparing solutions of known concentrations, determining molar equivalents in chemical reactions, and analyzing the output of mass spectrometry.

Structural Representation and Identification

The arrangement of atoms in 1,2-Dimethylbenzimidazole is depicted in the following molecular structure diagram. The methyl groups at positions 1 and 2 are key features that influence its chemical reactivity and biological activity.

Caption: Molecular Structure of 1,2-Dimethylbenzimidazole.

Quantitative Data Summary

For ease of reference, the key identifiers and physicochemical properties of 1,2-Dimethylbenzimidazole are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀N₂ | [1][6] |

| Molecular Weight | 146.19 g/mol | [1][6] |

| IUPAC Name | 1,2-dimethyl-1H-benzimidazole | [6][8] |

| CAS Number | 2876-08-6 | [1][7] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 108 - 112 °C | [1][9] |

| Boiling Point | 164 °C at 6 mmHg | [1][9] |

| SMILES | CC1=NC2=CC=CC=C2N1C | [6] |

| InChI Key | PJQIBTFOXWGAEN-UHFFFAOYSA-N | [6] |

Part 2: Role in Scientific Research and Drug Development

The unique scaffold of 1,2-Dimethylbenzimidazole makes it a compound of high interest in several scientific domains.

Foundation for Pharmaceutical Development

The benzimidazole ring system is a cornerstone in medicinal chemistry.[3][4] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4][5] 1,2-Dimethylbenzimidazole serves as a key starting material or intermediate in the synthesis of more complex drug candidates.[1] The methyl groups at the 1 and 2 positions can influence the molecule's steric and electronic properties, which in turn affects its binding affinity to biological targets such as enzymes and receptors.[1]

Ligand in Catalysis

In the field of organic synthesis, 1,2-Dimethylbenzimidazole functions as an effective N-heterocyclic carbene (NHC) precursor or ligand in coordination chemistry.[1] Its ability to coordinate with metal centers allows it to be used in catalytic processes, enhancing reaction rates and selectivity in the production of fine chemicals.[1]

Part 3: Synthesis Methodology: An Illustrative Protocol

The synthesis of 1,2-disubstituted benzimidazoles is a well-established area of organic chemistry. Modern methods often prioritize efficiency, high yields, and environmentally friendly conditions. One such approach is microwave-assisted synthesis.

Conceptual Protocol: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles

This protocol provides a generalized workflow for the synthesis of 1,2-disubstituted benzimidazoles, a class to which 1,2-Dimethylbenzimidazole belongs. The causality behind using microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, significantly reducing reaction times compared to conventional heating methods.[10] The use of a catalyst, such as a Lewis acid, under solvent-free conditions further enhances the efficiency and green credentials of the procedure.[10]

Step-by-Step Methodology:

-

Reactant Preparation: In a dedicated microwave reaction vessel, combine an N-substituted-o-phenylenediamine (1 mmol) with an appropriate aldehyde or ketone (1 mmol). For 1,2-Dimethylbenzimidazole, this would conceptually involve a reaction between N-methyl-o-phenylenediamine and an acetylating agent.

-

Catalyst Addition: Introduce a catalytic amount (e.g., 1 mol%) of a suitable catalyst, such as Erbium triflate (Er(OTf)₃), which acts as a Lewis acid to activate the carbonyl group of the aldehyde/ketone.[10]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short duration (e.g., 5-10 minutes) at a controlled temperature (e.g., 60-100 °C).[10] The precise parameters depend on the specific substrates and catalyst used.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) to determine when the starting materials have been consumed.

-

Product Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The crude product can often be purified directly through recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography to yield the pure 1,2-disubstituted benzimidazole.

Caption: General Workflow for Microwave-Assisted Benzimidazole Synthesis.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling of 1,2-Dimethylbenzimidazole is essential to ensure laboratory safety. The information presented here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.[11][12][13]

Hazard Identification

1,2-Dimethylbenzimidazole is classified with the following GHS hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[11][13]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[11][13]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[11]

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11][13]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.

Conclusion

1,2-Dimethylbenzimidazole is a compound of fundamental importance in chemical synthesis and pharmaceutical research. Its core attributes—a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g/mol —are the starting points for its application in creating novel molecules with significant biological potential. The versatility of its benzimidazole scaffold, combined with established synthesis and handling protocols, ensures its continued relevance for scientists and researchers aiming to advance the fields of medicine and materials science.

References

-

1,2-Dimethylbenzimidazole | C9H10N2 | CID 312693. PubChem, National Institutes of Health.[Link]

-

1, 2-Dimethylbenzimidazole, min 98%, 1 gram. CP Lab Safety.[Link]

-

The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI.[Link]

-

Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid... RSC Publishing.[Link]

-

Synthesis of new two 1,2-disubstituted benzimidazole compounds... PubMed Central.[Link]

-

Benzimidazole and its derivatives as cancer therapeutics... PubMed Central.[Link]

-

Benzimidazole : Organic Synthesis. YouTube.[Link]

-

Scheme for synthesis of 1, 2-disubstituted benzimidazole derivatives. ResearchGate.[Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science Publisher.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]

- 6. 1,2-Dimethylbenzimidazole | C9H10N2 | CID 312693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 1,2Dimethylbenzimidazole CAS#: 2876-08-6 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of 1,2-Dimethylbenzimidazole

An In-Depth Technical Guide to 1,2-Dimethylbenzimidazole

Abstract

1,2-Dimethylbenzimidazole is a heterocyclic aromatic compound of significant interest in various scientific domains. As a derivative of benzimidazole, a scaffold prevalent in numerous clinically approved drugs, it serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its unique structural features also lend it utility as a ligand in catalysis and a component in the synthesis of advanced materials.[1] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 1,2-Dimethylbenzimidazole, alongside established synthesis protocols, reactivity insights, and a summary of its key applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

1,2-Dimethylbenzimidazole, also known as 1,2-dimethyl-1H-benzimidazole, is defined by a fused benzene and imidazole ring system with methyl substitutions at the 1- and 2-positions.[4] This substitution pattern is critical to its chemical behavior, influencing its steric and electronic properties compared to the parent benzimidazole molecule.

Caption: Chemical structure of 1,2-Dimethylbenzimidazole.

Physical and Spectroscopic Properties

The physical properties of 1,2-Dimethylbenzimidazole are well-documented, defining its state and behavior under various conditions. These properties are essential for its handling, storage, and application in experimental setups.

Physical Data Summary

| Property | Value | Source |

| Appearance | White to light yellow/orange crystalline powder | [1] |

| Melting Point | 108 - 112 °C | [1][5] |

| Boiling Point | 164 °C @ 6 mmHg | [1][7] |

| Solubility | Soluble in Methanol | [7] |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | 5.93 ± 0.10 | [7] |

| LogP (Predicted) | 1.606 | [5] |

Spectroscopic Profile

Spectroscopic data is fundamental for the structural confirmation and purity assessment of 1,2-Dimethylbenzimidazole.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the two methyl groups and the four aromatic protons on the benzene ring. The methyl groups at the N1 and C2 positions appear as sharp singlets, while the aromatic protons typically present as a complex multiplet pattern in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals: two for the methyl carbons and seven for the aromatic and imidazole ring carbons.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H stretching of the methyl and aromatic groups, C=N stretching within the imidazole ring, and C=C stretching from the aromatic system.[4]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a prominent molecular ion peak (M+) at an m/z value corresponding to its molecular weight (146.19).[4]

Chemical Properties and Reactivity

As a benzimidazole derivative, 1,2-Dimethylbenzimidazole possesses a rich chemical reactivity profile.

-

Basicity: The presence of two nitrogen atoms imparts weak basicity to the molecule, allowing it to form salts with acids.[8] The nitrogen at position 3 (N3) is considered π-deficient, while the N1 nitrogen is π-excessive, influencing the molecule's reactivity.[8]

-

Electrophilic Substitution: The fused benzene ring is electron-rich and susceptible to electrophilic substitution reactions, similar to other aromatic compounds.[8] The positions of substitution (4, 5, 6, or 7) are influenced by the electronic effects of the fused imidazole ring.

-

Reactivity at the Imidazole Ring: The imidazole portion of the molecule can also undergo specific reactions. For instance, N-oxidation can occur, leading to intermediates like 1,2-dimethylbenzimidazole 3-oxide, which can participate in cycloaddition reactions.[9]

-

Incompatibilities: The compound is incompatible with strong oxidizing agents and should be stored and handled accordingly.

Synthesis Methodology

The synthesis of 1,2-disubstituted benzimidazoles is a well-established area of organic chemistry. Modern methods often prioritize efficiency, high yields, and environmentally benign conditions.[10] A common and effective approach involves the condensation of an N-substituted o-phenylenediamine with a carboxylic acid or its equivalent, often facilitated by acid catalysis or microwave irradiation.[8]

Caption: General workflow for the synthesis of 1,2-Dimethylbenzimidazole.

Exemplary Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a conceptualized example based on modern, efficient synthesis methodologies for 1,2-disubstituted benzimidazoles.[10]

-

Reactant Preparation: In a suitable microwave reactor vessel, combine N-methyl-o-phenylenediamine (1.0 eq) and glacial acetic acid (1.1 eq).

-

Catalyst Addition (Optional): For enhanced reaction rates, a catalytic amount of a Lewis acid (e.g., Er(OTf)₃, 1 mol%) or a solid acid catalyst can be added.[10]

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation. A typical condition would be heating to 100-120 °C for 5-15 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 1,2-Dimethylbenzimidazole.

Applications in Research and Development

The versatility of the 1,2-dimethylbenzimidazole scaffold makes it a valuable compound in several research and industrial fields.[1]

Caption: Key application areas of 1,2-Dimethylbenzimidazole.

-

Pharmaceutical Development: This is the most prominent area of application. The benzimidazole core is a "privileged scaffold" found in numerous FDA-approved drugs.[11] Derivatives of dimethylbenzimidazole have shown significant promise as anticancer agents by inhibiting protein kinases crucial for cancer cell survival.[2][11] It also serves as a starting material for pharmaceuticals targeting neurological disorders.[1] Its structural similarity to 5,6-dimethylbenzimidazole, the axial ligand for cobalt in vitamin B12, provides a natural precedent for its biological relevance.[11][12]

-

Catalysis: It functions as an effective N-heterocyclic ligand in coordination chemistry.[1] Its complexes with transition metals can act as catalysts, improving reaction rates and selectivity in various organic synthesis processes.[1]

-

Biochemical Research: The compound is utilized as a tool in biochemical studies, including enzyme inhibition and receptor binding assays, to help elucidate biological mechanisms and identify potential therapeutic targets.[1]

-

Material Science: Due to its inherent thermal stability and chemical resistance, 1,2-dimethylbenzimidazole is incorporated into the development of advanced materials, such as high-performance polymers and coatings.[1]

Safety and Handling

Proper handling and storage are crucial when working with 1,2-Dimethylbenzimidazole.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A). It may also cause respiratory irritation.[6]

-

Handling Precautions: Use in a well-ventilated area or under a fume hood.[6] Avoid generating and breathing dust.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

1,2-Dimethylbenzimidazole is a versatile heterocyclic compound with a well-defined profile of physical and chemical properties. Its significance is rooted in its role as a foundational scaffold in medicinal chemistry, leading to the development of novel therapeutic agents. Furthermore, its applications in catalysis and material science underscore its broader utility. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this valuable chemical entity in their scientific endeavors.

References

-

1,2-Dimethylbenzimidazole - Chem-Impex. (Source: Chem-Impex, URL: [Link])

-

614-97-1 - CAS Common Chemistry. (Source: CAS, URL: [Link])

-

Chemical Properties of 5-Methylbenzimidazole (CAS 614-97-1) - Cheméo. (Source: Cheméo, URL: [Link])

-

1,2-Dimethylbenzimidazole | C9H10N2 | CID 312693 - PubChem. (Source: NIH PubChem, URL: [Link])

-

5-Methylbenzimidazole - Chem-Impex. (Source: Chem-Impex, URL: [Link])

-

Benzimidazole N-Oxides. V. Reactions of 1,2-Dimethylbenzimidazole 3-Oxide with Acetylenecarboxylates | The Journal of Organic Chemistry - ACS Publications. (Source: ACS Publications, URL: [Link])

-

The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - MDPI. (Source: MDPI, URL: [Link])

-

Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. (Source: Not specified, URL: [Link])

-

Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PubMed Central. (Source: PubMed Central, URL: [Link])

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - Bentham Science Publisher. (Source: Bentham Science, URL: [Link])

-

Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4 - PubMed. (Source: PubMed, URL: [Link])

-

Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - RSC Publishing. (Source: RSC Publishing, URL: [Link])

-

UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table - ResearchGate. (Source: ResearchGate, URL: [Link])

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. (Source: PubMed Central, URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]

- 4. 1,2-Dimethylbenzimidazole | C9H10N2 | CID 312693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 1,2Dimethylbenzimidazole CAS#: 2876-08-6 [chemicalbook.com]

- 8. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemijournal.com [chemijournal.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

1,2-Dimethylbenzimidazole solubility in different solvents

An In-Depth Technical Guide to the Solubility of 1,2-Dimethylbenzimidazole

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental. This guide provides a comprehensive overview of the solubility of 1,2-dimethylbenzimidazole, a heterocyclic aromatic compound with applications in pharmaceuticals and material science.[1] While specific quantitative solubility data for 1,2-dimethylbenzimidazole across a wide range of solvents is not extensively documented in publicly available literature, this guide synthesizes established principles of benzimidazole chemistry, predictive analysis, and standardized experimental protocols to provide a robust framework for its practical application.

Understanding the inherent properties of 1,2-dimethylbenzimidazole is crucial for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| Appearance | Very pale yellow to pale reddish-yellow crystalline powder | [1] |

| Melting Point | 108 - 112 °C | [1][3][4] |

| Boiling Point | 164 °C at 6 mmHg | [1][3] |

| pKa | 5.93 ± 0.10 (Predicted) | [3] |

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The structure of 1,2-dimethylbenzimidazole, featuring a polar benzimidazole core and two non-polar methyl groups, suggests a nuanced solubility profile.

Polar Protic Solvents (e.g., Alcohols, Water): Benzimidazole and its derivatives are generally capable of hydrogen bonding, which is a key factor in their solubility in protic solvents.[5] The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors. It is known that 1,2-dimethylbenzimidazole is soluble in methanol.[3] Following the trend observed for other benzimidazoles, its solubility is expected to be high in lower-chain alcohols like ethanol and propanol, and decrease as the alkyl chain length of the alcohol increases.[6][7] Due to its overall hydrophobic nature, the aqueous solubility of 1,2-dimethylbenzimidazole is likely to be low.[8] However, its solubility in aqueous solutions is expected to be pH-dependent. Under acidic conditions, the basic nitrogen atoms can be protonated, forming a more soluble salt.[5][8]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can engage in dipole-dipole interactions with the polar benzimidazole ring.[7] Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide array of organic compounds and is expected to effectively dissolve 1,2-dimethylbenzimidazole.[7] Similarly, other polar aprotic solvents like dimethylformamide (DMF) and acetone are predicted to be good solvents for this compound.

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The presence of the benzene ring and the two methyl groups imparts some non-polar character to the molecule. Therefore, some solubility in non-polar solvents can be anticipated. Studies on benzimidazole have shown some solubility in toluene and dichloromethane.[9][10] However, the solubility in highly non-polar solvents like hexane is expected to be limited.

Summary of Predicted Solubility:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the imidazole ring nitrogen.[5] Known to be soluble in methanol.[3] |

| Water | Low (pH-dependent) | Overall hydrophobic nature. Solubility increases at lower pH due to salt formation.[5][8] | |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions with the polar benzimidazole core.[7] |

| Non-Polar | Toluene, Dichloromethane | Moderate | Van der Waals interactions with the benzene ring and methyl groups.[9][10] |

| Hexane | Low | Limited interaction with the polar imidazole moiety. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, the equilibrium shake-flask method is a reliable and widely adopted technique.[7][11]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 1,2-dimethylbenzimidazole.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Detailed Protocol

Materials and Equipment:

-

1,2-Dimethylbenzimidazole (purity ≥ 98%)

-

Selected solvents (analytical grade)

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker

-

Calibrated positive displacement pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and other standard laboratory glassware

-

Analytical balance

Procedure:

-

Preparation of Samples:

-

Add an excess amount of solid 1,2-dimethylbenzimidazole to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

To each vial, add a known volume of the respective solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to determine the required equilibration time by taking measurements at different time points until the concentration of the dissolved compound remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any residual solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1,2-dimethylbenzimidazole in the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

Calculate the solubility of 1,2-dimethylbenzimidazole in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Factors Influencing Solubility

Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature.[5] Therefore, it is expected that the solubility of 1,2-dimethylbenzimidazole will be higher at elevated temperatures. For pharmaceutical applications, determining solubility at physiological temperature (37 °C) is often necessary.

pH: As a weak base, the solubility of 1,2-dimethylbenzimidazole in aqueous media is expected to be significantly influenced by pH.[5] In acidic solutions, the imidazole ring can become protonated, leading to the formation of a more soluble salt.[8] This property is critical in the context of drug development, as it can affect absorption and bioavailability.

Polymorphism: The crystalline form of a compound can impact its solubility. Different polymorphs of the same compound can exhibit different solubilities. While there is no specific information on the polymorphism of 1,2-dimethylbenzimidazole in the provided search results, it is a factor to consider in rigorous solubility studies.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,2-dimethylbenzimidazole. While specific experimental data is sparse, a strong predictive understanding can be derived from its chemical structure and the known behavior of related benzimidazole compounds. For precise quantitative data, the detailed experimental protocol provided herein offers a robust and reliable methodology. A thorough characterization of the solubility of 1,2-dimethylbenzimidazole is essential for its effective utilization in research, development, and various industrial applications.

References

- Solubility of Things. Benzimidazole.

- Benchchem. Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.

- ACS Publications. Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation.

- Spectrum Chemical. CAS Number 2876-08-6 | 1,2-Dimethylbenzimidazole.

- ChemicalBook. 1,2-Dimethylbenzimidazole CAS#: 2876-08-6.

- PubChem. 1,2-Dimethylbenzimidazole | C9H10N2 | CID 312693.

- Chem-Impex. 1,2-Dimethylbenzimidazole.

- Fluorochem. 1,2-Dimethylbenzimidazole.

- Tokyo Chemical Industry Co., Ltd. 1,2-Dimethylbenzimidazole 2876-08-6.

- SciELO.

- ResearchGate. Solubility of Benzimidazoles in Alcohols | Request PDF.

- PubChem. Benzimidazole | C7H6N2 | CID 5798.

- Benchchem. An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- ResearchGate. Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. xKXwWK2W8iT8Q==)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2-Dimethylbenzimidazole | C9H10N2 | CID 312693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2Dimethylbenzimidazole CAS#: 2876-08-6 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties allow for a diverse range of biological activities, forming the core of numerous pharmaceuticals, including proton pump inhibitors, anthelmintics, and antihistamines.[1] 1,2-Dimethylbenzimidazole, a key derivative, serves as a valuable building block in the synthesis of more complex bioactive molecules and as a ligand in coordination chemistry.[3] A thorough understanding of its fundamental physicochemical properties, such as its melting and boiling points, is paramount for its effective utilization in research and development. This guide provides a detailed examination of these properties, grounded in experimental methodology and theoretical principles.

Physicochemical Properties of 1,2-Dimethylbenzimidazole

1,2-Dimethylbenzimidazole presents as a white to light yellow crystalline powder.[3] Its core physical characteristics are summarized in the table below. The presence of methyl groups at both the 1- and 2-positions of the benzimidazole ring significantly influences its physical properties compared to the parent molecule.

| Property | Value | Source(s) |

| Melting Point | 108 - 112 °C | , |

| Boiling Point | 164 °C at 6 mmHg | |

| Molecular Formula | C₉H₁₀N₂ | |

| Molecular Weight | 146.19 g/mol | |

| Appearance | White to almost white crystalline powder |

Structural Influence on Physical Properties:

The melting point of a compound is a reflection of the strength of its crystal lattice, which is governed by intermolecular forces. In benzimidazoles, hydrogen bonding between the N-H proton and the lone pair of an adjacent molecule's nitrogen is a dominant force.

-

Benzimidazole: The parent compound has a high melting point of 170-172 °C due to strong intermolecular hydrogen bonding.[1]

-

2-Methylbenzimidazole: The addition of a methyl group at the 2-position results in a slightly higher melting point of 175-177 °C.[4]

-

1,2-Dimethylbenzimidazole: The methylation of the nitrogen at the 1-position eliminates the possibility of hydrogen bonding. This disruption of the strong intermolecular forces leads to a significantly lower melting point of 108-112 °C.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. Impurities typically depress and broaden the melting point range.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered 1,2-dimethylbenzimidazole is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting.

-

Purity Indication: A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Figure 1: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination under Reduced Pressure

1,2-Dimethylbenzimidazole has a relatively high boiling point, making vacuum distillation the preferred method for its purification and boiling point determination. This technique allows the compound to boil at a lower temperature, preventing potential decomposition.[5]

Methodology:

-

Apparatus Setup: A vacuum distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum source. A Claisen adapter is often used to prevent bumping of the liquid into the condenser.[6][7]

-

Sample Introduction: The 1,2-dimethylbenzimidazole sample is placed in the distillation flask with a stir bar.

-

Evacuation: The system is gradually evacuated to the desired pressure, which is monitored with a manometer.

-

Heating: The distillation flask is heated gently.

-